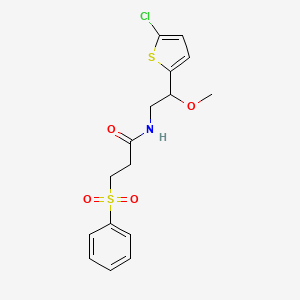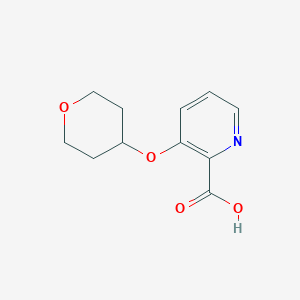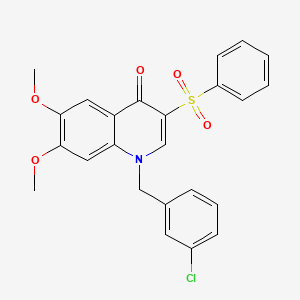
(E)-2-(3-(4-氯苯基)-3-氧代丙-1-烯-1-基)苯基烟酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques used can include melting point determination, solubility testing, polarimetry, and reactivity testing .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate, also known as 2-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]phenyl pyridine-3-carboxylate:
Nonlinear Optical (NLO) Materials
This compound has shown significant potential in the field of nonlinear optics. Its molecular structure, featuring a conjugated system with donor and acceptor groups, facilitates efficient charge transfer, which is crucial for nonlinear optical properties. Studies have demonstrated its high second and third harmonic generation efficiencies, making it a promising candidate for applications in optical switching, signal processing, and other optoelectronic devices .
Photovoltaic Devices
The unique electronic properties of this compound, including its suitable band gap and strong light absorption, make it an excellent material for use in organic photovoltaic cells. Its ability to form stable thin films and its compatibility with various substrates enhance its applicability in the development of efficient solar cells .
Organic Light-Emitting Diodes (OLEDs)
Due to its excellent photophysical properties, this compound is also explored for use in OLEDs. Its high fluorescence quantum yield and stability under operational conditions are beneficial for creating bright and durable light-emitting devices. This makes it a valuable material for display technologies and lighting applications .
Chemical Sensors
The sensitivity of this compound to various chemical environments makes it suitable for use in chemical sensors. Its ability to undergo changes in optical properties in response to specific analytes can be harnessed to develop sensors for detecting pollutants, toxins, and other hazardous substances in the environment .
Biological Imaging
The compound’s strong fluorescence and biocompatibility make it a useful tool in biological imaging. It can be used to label and visualize biological structures and processes, aiding in medical diagnostics and research. Its ability to penetrate cells and tissues without causing significant toxicity is particularly advantageous for in vivo imaging .
Catalysis
This compound has been investigated for its catalytic properties in various chemical reactions. Its ability to facilitate reactions under mild conditions and its stability make it a valuable catalyst in organic synthesis. It can be used to accelerate reactions in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Pharmaceutical Applications
Research has explored the potential of this compound in drug development. Its unique chemical structure allows it to interact with biological targets in specific ways, making it a candidate for developing new therapeutic agents. Its potential applications include anti-inflammatory, anticancer, and antimicrobial treatments .
Material Science
In material science, this compound is studied for its ability to form novel materials with unique properties. Its incorporation into polymers, composites, and other materials can enhance their mechanical, thermal, and electrical properties. This makes it useful in developing advanced materials for various industrial applications .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[2-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-18-10-7-15(8-11-18)19(24)12-9-16-4-1-2-6-20(16)26-21(25)17-5-3-13-23-14-17/h1-14H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOPTZGYYEWIM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)phenyl nicotinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2843824.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2843827.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2843829.png)
![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2843830.png)
![3-(4-fluorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2843832.png)
![2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2843833.png)

![7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2843837.png)

![2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2843839.png)


![N,N-diethyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2843845.png)
